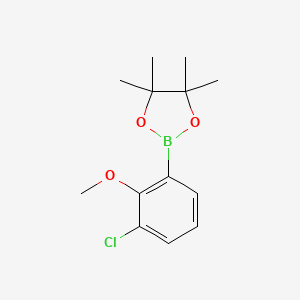![molecular formula C17H16N4O3S B2489366 (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173361-19-7](/img/structure/B2489366.png)
(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of complex organic compounds, particularly those containing pyrazole and thiazole moieties, plays a critical role in the development of new materials and pharmaceutical agents. These compounds are often synthesized for their unique chemical and physical properties, which can include antimicrobial and anticancer activities.
Synthesis Analysis
Pyrazole derivatives are typically synthesized through cyclocondensation reactions, involving the reaction of hydrazines with 1,3-dicarbonyl compounds. An example involves the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, indicating a multi-step synthesis process with potential for generating a wide variety of functionalized compounds (Abdel‐Aziz et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography, revealing details such as crystal system, space group, and molecular conformation. For instance, compounds with pyrazole and benzothiazole units have been characterized to show specific conformational structures stabilized by intermolecular hydrogen bonds and π-π stacking interactions, providing insights into the potential molecular geometry of the target compound (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving pyrazole and thiazole derivatives can include nucleophilic substitution, cycloaddition, and redox reactions. These reactions often yield compounds with significant biological activity, demonstrating the chemical versatility and reactivity of these frameworks. For example, the synthesis of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moieties involved reactions that afforded compounds with notable antimicrobial and antiproliferative activities (Mansour et al., 2020).
科学的研究の応用
Antibacterial and Antimicrobial Activity
- Antibacterial Agents : The compound's analogs show promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent (Palkar et al., 2017).
- Antimicrobial Properties : Thiazole derivatives, including compounds structurally similar to the one , exhibit significant antimicrobial activities, offering a potential avenue for developing new antimicrobial agents (Mansour et al., 2020).
Crystal Structure Analysis
- Structural Insights : The crystal and molecular structure studies of related compounds provide valuable insights into their stability and interactions, crucial for understanding their biological activities (Prabhuswamy et al., 2016).
Anticancer Potential
- Anticancer Evaluation : Some thiazole derivatives show potential in anticancer studies, suggesting the possibility of exploring the compound for similar activities (Talupur et al., 2021).
Chemotherapeutic Research
- Antitumor Agents : Related compounds have shown promise as antitumor agents in various studies, hinting at the potential use of this compound in cancer therapy (Basavarajaiah et al., 2008).
Photophysical Properties
- Fluorescent Chemosensors : Some derivatives of this compound class have been used as chemosensors, highlighting their photophysical properties and potential application in sensing technologies (Khan, 2020).
Molecular Docking and Computational Studies
- Molecular Docking Analysis : Computational studies, including molecular docking, have been conducted on similar compounds, offering insights into their interaction with biological targets, which is essential for drug design (Shanmugapriya et al., 2021).
特性
IUPAC Name |
N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-5-10-21-14-12(23-3)6-7-13(24-4)15(14)25-17(21)19-16(22)11-8-9-18-20(11)2/h1,6-9H,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHKUXWPRNSBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


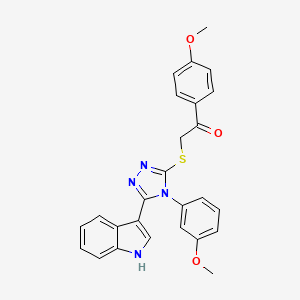
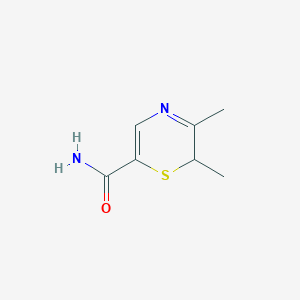
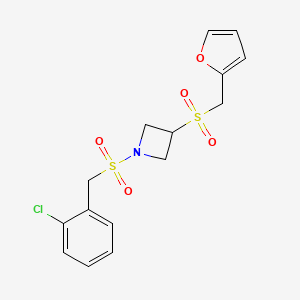
![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)
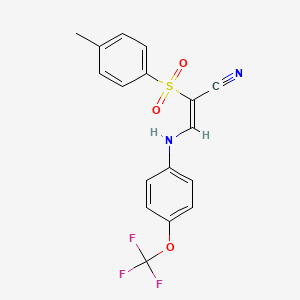

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)
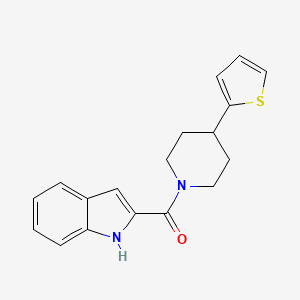

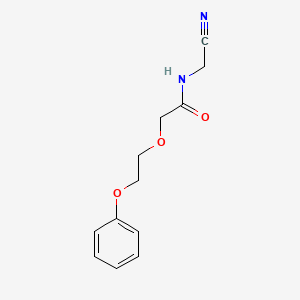
![3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2489301.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)
